Chromium methacrylate

Description

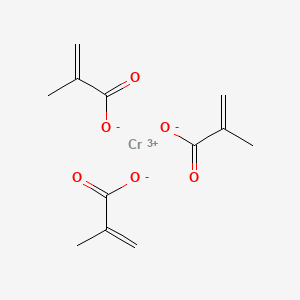

Structure

3D Structure of Parent

Properties

CAS No. |

25182-44-9 |

|---|---|

Molecular Formula |

C12H15CrO6 |

Molecular Weight |

307.24 g/mol |

IUPAC Name |

chromium(3+);2-methylprop-2-enoate |

InChI |

InChI=1S/3C4H6O2.Cr/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 |

InChI Key |

FYDNFZPPZJDFRY-UHFFFAOYSA-K |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cr+3] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Development for Chromium Methacrylate Species

Synthetic Routes for Monomeric Chromium Methacrylate (B99206) Complexes

Coordination Reactions Involving Chromium Salts and Methacrylate Ligands

The synthesis of chromium methacrylate complexes typically involves the reaction of a chromium salt with methacrylic acid or one of its salts. tandfonline.comontosight.ai A common and direct method is the reaction of a chromium(III) salt, such as chromium(III) chloride (CrCl₃), with methacrylic acid in the presence of a base. Another well-documented route involves reacting an aqueous solution of CrCl₃ with sodium methacrylate. tandfonline.comresearchgate.net This particular synthesis yields tris(methacrylato)chromium(III), a blue microcrystalline powder that is notably insoluble in most common solvents. tandfonline.comresearchgate.net The coordination sphere around the chromium(III) ion in this complex is characterized as a chelating bidentate carboxylate structure. tandfonline.comresearchgate.net

Advanced methods have also been developed, such as the synthesis of trinuclear chromium(III) complexes with the general formula [Cr₃O(carboxylate)₆(H₂O)₃]⁺. This is achieved by heating an aqueous mixture of a chromium(III) salt, like chromium nitrate (B79036), with an alkyl carboxylic acid, such as methacrylic acid, and a metal hydroxide (B78521). The reaction is typically carried out near the reflux temperature of the solvent.

A commercially significant this compound complex, used as a bonding agent under the trade name Volan®, is a Werner-type complex. It consists of methacrylic acid coordinated with chromium(III) and is often supplied in an isopropanol (B130326) solution. This complex is designed to have dual functionality, with the chromium center providing affinity for inorganic surfaces and the methacrylate groups being available for polymerization with organic resins.

Table 1: Synthetic Routes for Chromium(III) Methacrylate Complexes

Chromium Precursor Methacrylate Source Base/Other Reagents Solvent Key Conditions Product Citation Chromium(III) Chloride (CrCl₃) Methacrylic Acid A base Water or Ethanol Mild conditions, room or slightly elevated temperature Chromium(III) Methacrylate ontosight.ai Chromium(III) Chloride (CrCl₃) Sodium Methacrylate None specified Water Controlled temperature of 40°C to prevent homopolymerization Tris(methacrylato)chromium(III) [3, 7] Chromium(III) Nitrate Methacrylic Acid Metal Hydroxide Water Near reflux temperature (approx. 100°C) [Cr₃O(methacrylate)₆(H₂O)₃]⁺ type complexes ontosight.ai

Control of Chromium Oxidation States in Synthesis (e.g., Cr(II), Cr(III))

The synthesis of this compound can be tailored to yield complexes with chromium in different oxidation states, most commonly Cr(III) and Cr(II). The choice of the starting chromium salt is the primary determinant of the final oxidation state.

For the synthesis of Chromium(III) methacrylate , stable Cr(III) salts are used as precursors. A prevalent method involves the reaction of chromium(III) chloride (CrCl₃) or chromium(III) nitrate with methacrylic acid or sodium methacrylate. tandfonline.comresearchgate.net The resulting Cr(III) complexes, such as tris(methacrylato)chromium(III), are generally stable under typical atmospheric conditions. tandfonline.comresearchgate.net Spectroscopic analysis confirms the +3 oxidation state of the chromium center in these compounds.

The synthesis of Chromium(II) methacrylate requires the use of a Cr(II) precursor, such as chromium(II) acetate (B1210297) or chromium(II) chloride. researchgate.netbits-pilani.ac.inhrpub.org Due to the propensity of Cr(II) to be oxidized to Cr(III), these syntheses must be conducted under specific conditions, often involving an inert atmosphere to prevent oxidation. Redox-initiator systems for polymerization have been studied using chromium(II) acetate, where the Cr(II) is subsequently oxidized to Cr(III) during the reaction. researchgate.netbits-pilani.ac.in

The control over the oxidation state is crucial as it dictates the chemical and catalytic properties of the resulting complex. For instance, Cr(II) species are often used in redox initiation systems for radical polymerization, where they are converted to Cr(III) as part of the initiation process. researchgate.netbits-pilani.ac.intandfonline.com

Specific Conditions for Controlled Complex Formation and Prevention of Side Reactions

Controlling reaction conditions is critical to ensure the formation of the desired monomeric this compound complex and to prevent undesirable side reactions, most notably polymerization of the methacrylate ligand. researchgate.net

One of the key parameters is temperature . In the synthesis of tris(methacrylato)chromium(III) from chromium(III) chloride and sodium methacrylate, maintaining the reaction temperature at 40°C has been identified as crucial for forming the desired product while avoiding the homopolymerization of the methacrylate. researchgate.net For other preparations, mild conditions at room temperature or slightly elevated temperatures are recommended. In some catalytic preparations using chromium acetylacetonate, a higher temperature range of 90–96 °C is maintained under a vacuum and nitrogen protection to prevent oxidation.

The stoichiometry of the reactants must be carefully controlled to achieve the desired complex and to tune the properties of the resulting materials if polymerization is intended. ontosight.ai The molar ratio of reactants can influence the structure and properties of the final product. ontosight.ai

The use of an inert atmosphere , such as nitrogen protection, is employed in certain syntheses to prevent the oxidation of sensitive species. This is particularly important when dealing with Cr(II) precursors or when trying to avoid oxidative side reactions at higher temperatures.

Furthermore, the choice of solvent and the presence of a base can facilitate the complexation reaction and influence the final product. Aqueous or alcoholic media are common, and a base is often used to deprotonate the methacrylic acid, enabling coordination to the chromium ion.

Polymerization and Copolymerization Approaches Involving Chromium

Mechanisms of Radical Polymerization Initiated or Mediated by Chromium Species

Chromium compounds can play a significant role in initiating or mediating radical polymerization, a key process for synthesizing a wide variety of polymers. wikipedia.org This is often achieved through redox initiation systems, where a one-electron transfer reaction generates free radicals. cmu.edu

A notable example is the use of chromium(II) acetate in combination with an organic peroxide, such as benzoyl peroxide (BPO), to initiate the polymerization of methyl methacrylate (MMA). researchgate.netbits-pilani.ac.in In this system, Cr(II) acts as a reducing agent, reacting with the peroxide to generate radicals that initiate polymerization. researchgate.netbits-pilani.ac.in The kinetics of this polymerization differ from conventional free-radical polymerization. bits-pilani.ac.in The polymerization continues even after the red Cr(II) is consumed and converted to the blue Cr(III), and under certain conditions below 30°C, the degree of polymerization increases with monomer conversion, suggesting a "living" polymerization character. researchgate.netbits-pilani.ac.in

The mechanism can be complex. For instance, in a system with chromium(II) acetate and BPO in dimethylformamide (DMF), the reaction produces a N-methylformamidomethylchromium(III) cation intermediate, which can further react with BPO to generate additional free radicals. researchgate.net This indicates that the polymerization proceeds via a normal radical process with uncomplexed radicals. researchgate.net

Chromium complexes can also act as moderators in a process known as organometallic-mediated radical polymerization (OMRP). acs.orgum.edu.mt In this mechanism, a chromium complex reversibly traps the growing polymer radical chain, forming a dormant species. um.edu.mt This reversible activation/deactivation process allows for control over the polymerization, leading to polymers with predetermined molecular weights and narrow molecular weight distributions. um.edu.mtum.edu.mt The effectiveness of this process depends on the stability of the metal-carbon bond, which can be tuned by the ligands attached to the chromium center. um.edu.mtum.edu.mt

Table 2: Chromium-Based Systems in Radical Polymerization of Methacrylates

Chromium System Co-initiator/Other Reagents Monomer Polymerization Type Key Findings/Mechanism Citation Chromium(II) Acetate Benzoyl Peroxide (BPO) Methyl Methacrylate (MMA) Redox-initiated radical polymerization Cr(II) reduces BPO to generate radicals. Shows "living" characteristics at low temperatures. [17, 22] Chromium diacetate Benzoyl Peroxide (BPO), N-based ligands Methyl Methacrylate (MMA) Controlled radical polymerization Molecular weights increased with monomer conversion. cmu.edu Cyclopentadienyl (B1206354) Chromium β-Diketiminate Complexes V-70 (an azo initiator) Vinyl Acetate (VAc) Organometallic-mediated radical polymerization (OMRP) Complexes act as moderators, reversibly trapping growing radicals. [8, 15]

Stereospecific Polymerization in Chromium-Catalyzed Systems

Chromium-based catalysts have been investigated for their ability to control the stereochemistry of polymers, leading to the formation of materials with specific tacticities (e.g., isotactic, syndiotactic). While much of the research on chromium-catalyzed stereospecific polymerization focuses on olefins like ethylene (B1197577) and butadiene, there is also work related to polar monomers like methyl methacrylate (MMA). ln-fengguang.comnih.govjustia.comgiulionatta.it

For instance, a novel carbon-bridged half-metallocene chromium complex, when activated by triisobutylaluminum (B85569) (Al(i-Bu)₃), has shown very high activity for MMA polymerization. hep.com.cn This system produced high molecular weight poly(methyl methacrylate) (PMMA) with a narrow molecular weight distribution, which is attributed to the formation of a unique and stable active site. hep.com.cn

In the context of diene polymerization, chromium-containing catalyst systems are known to influence the microstructure of the resulting polymer. For example, catalysts based on chromium compounds like chromium tris(acetylacetonate) can produce syndiotactic 1,2-polybutadiene. justia.comgiulionatta.it The presence of coordinated groups on the transition metal in the catalytic complex is thought to favor the 1,2-addition mechanism. giulionatta.it

The development of stereospecific catalysts for MMA is an active area of research, with various metallocene and half-metallocene complexes of different metals being explored. hep.com.cnacs.orgacs.org The goal is to control the polymer's tacticity, as stereoregular polymers like isotactic and syndiotactic PMMA can form unique crystalline structures known as stereocomplexes, which have desirable properties. mdpi.com While zirconocene-based catalysts are more commonly cited for achieving high stereospecificity in MMA polymerization, the exploration of chromium-based systems continues to be a field of interest due to the unique properties they can impart. hep.com.cnacs.orgacs.org

Graft Polymerization Techniques Utilizing Methacrylate Monomers on Modified Substrates

Graft polymerization is a versatile method for modifying the surface properties of various substrates by covalently bonding polymer chains to the material's backbone. When involving chromium, this can occur in two primary ways: by using a chromium-based initiator to trigger the polymerization of a monomer like methyl methacrylate (MMA) onto a substrate, or by grafting methacrylate monomers onto a substrate that has been pre-treated or is inherently composed of chromium species, such as chrome-tanned leather.

Research has demonstrated the feasibility of using chromium(VI) to initiate the graft polymerization of methyl methacrylate onto substrates like silk and feather keratin. researchgate.net In these systems, the rate of grafting is influenced by several factors, including the concentration of the monomer and the chromium(VI) initiator, temperature, and the acidity of the reaction medium. researchgate.net For instance, in the grafting of MMA onto feather keratin, the graft yield was observed to increase with monomer concentration up to a certain point (0.65 M) before decreasing. researchgate.net This indicates an optimal balance is required to maximize grafting efficiency while minimizing homopolymerization of the monomer in the solution.

Another significant application involves the modification of chrome-tanned leather, a substrate where chromium complexes are integral to its structure. In one study, poly(glycidyl methacrylate) was successfully grafted onto chrome-tanned leather using an emulsion polymerization technique, achieving a grafting yield of 26%. researchgate.net The resulting grafted leather, containing reactive epoxy groups, could be further functionalized, demonstrating how grafting can introduce new chemical functionalities to a chromium-containing substrate. researchgate.net

Electron beam-induced graft copolymerization (EIGC) represents another advanced technique. radtech.org This method uses high-energy electron beams to create radical sites on a polymer substrate, which then initiate the polymerization of a monomer that is brought into contact with it. radtech.org This technique has been used to graft monomers like glycidyl (B131873) methacrylate onto various polymer membranes. radtech.org Subsequently, these modified surfaces can be functionalized to create materials for specific applications, such as the recovery of chromium from wastewater, where the grafted polymer chains act as ligands to capture metal ions. radtech.org

The table below summarizes findings from various studies on graft polymerization involving methacrylate monomers on different substrates.

| Substrate | Monomer | Initiator/Method | Key Findings |

| Feather Keratin | Methyl Methacrylate (MMA) | Chromium(VI) | Graft yield is dependent on monomer and initiator concentration, temperature, and pH. researchgate.net |

| Chrome-Tanned Leather | Glycidyl Methacrylate (GMA) | Emulsion Polymerization | Achieved a 26% graft yield, introducing functional epoxy groups to the leather. researchgate.net |

| Meranti Wood | Methyl Methacrylate (MMA) | FeSO₄ / H₂O₂ | Grafting was confirmed by FTIR analysis, with microwave-assisted methods showing different efficiencies. researcher.life |

| Polychloroprene Rubber | Methyl Methacrylate (MMA) | Hydrogen Peroxide | Grafting confirmed by FTIR; the resulting adhesive showed improved strength on substrates. researcher.life |

| Chromium-Coated Steel | MMA and (trimethoxysilyl)propyl methacrylate (TMSM) | Sol-Gel Process | Formed a hybrid organic-inorganic coating with a dense structure for corrosion protection. unesp.br |

Control of Polymer Architecture and Molecular Weight in Chromium-Involved Polymerization Systems

Controlling polymer architecture—including molecular weight (MW), molecular weight distribution (polydispersity index, PDI or Mw/Mn), and tacticity—is critical for tailoring the final properties of a material. In polymerization systems involving chromium, significant progress has been made in achieving this control through the design of sophisticated catalysts and the manipulation of polymerization conditions.

Controlled/living radical polymerization (CRP) techniques have been pivotal in this area. um.edu.mt These methods, such as Atom Transfer Radical Polymerization (ATRP) and Organometallic Mediated Radical Polymerization (OMRP), allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. um.edu.mt Half-sandwich chromium complexes have been investigated for OMRP, showing potential for controlling the polymerization of various monomers. um.edu.mt The principle of OMRP relies on the reversible trapping of the growing radical chain by a metal complex, which creates a "dormant" species. The equilibrium between the active and dormant states allows for chains to grow more uniformly, leading to lower polydispersity. um.edu.mt

Specific organochromium initiators have been developed to achieve this control. For example, redox systems based on chromium(II) acetate complexed with macrocyclic polyamines, used with an initiator like benzoyl peroxide, have been employed for the radical polymerization of methyl methacrylate. dtic.milresearchgate.net These systems can produce polymers with controlled molecular weights and narrow polydispersities (PDI between 1.55-1.68) at ambient temperatures. dtic.milresearchgate.net The structure of the ligands complexing the chromium atom has been found to directly affect the initiation rate and the degree of control over the polymerization. dtic.milresearchgate.net Similarly, studies on MMA polymerization initiated by an "aged" system of chromium(II) acetate and benzoyl peroxide in dimethylformamide suggest a "living" polymerization process, where the polymer's degree of polymerization increases linearly with monomer conversion. researchgate.net

Metallocene and half-metallocene chromium catalysts also offer a high degree of control. A carbon-bridged cyclopentadienyl chromium complex, when activated by triisobutylaluminum (Al(i-Bu)₃), displayed very high activity for methyl methacrylate polymerization. hep.com.cn This system was capable of producing high-molecular-weight polymethyl methacrylate (PMMA) (viscosity average MW of 416,000 g·mol⁻¹) with a narrow molecular weight distribution. hep.com.cn The control over the polymer properties was tunable by adjusting the temperature and the molar ratios of the monomer to the catalyst and the catalyst to the cocatalyst. hep.com.cn For other polymers like polyethylene (B3416737), the well-known Phillips catalyst (silica-supported chromium oxide) allows for the manipulation of polymer MW. Modifying the catalyst, for instance with triethylaluminum (B1256330) (Et₃Al), can alter the nature of the active sites and lead to the production of lower molecular weight polymers. nih.gov The ratio of cocatalyst to the chromium catalyst is a key parameter for adjusting the weight average molecular weight (Mw) and the molecular weight distribution (Mw/Mn) during polymerization. google.com

The following table summarizes various chromium-based systems and their effectiveness in controlling polymer architecture.

| Catalyst / Initiator System | Monomer | Cocatalyst / Method | Polymer Properties Controlled |

| [(C₅H₄)C(CH₃)₂CH₂(C₅H₄N)]CrCl₂ | Methyl Methacrylate (MMA) | Al(i-Bu)₃ | High MW (416,000 g·mol⁻¹), narrow PDI; tunable by temperature and molar ratios. hep.com.cn |

| Cr(OAc)₂ / Macrocyclic Polyamines | Methyl Methacrylate (MMA) | Benzoyl Peroxide | Controlled MW, narrow PDI (1.55-1.68). dtic.milresearchgate.net |

| "Aged" Cr(OAc)₂ / Benzoyl Peroxide | Methyl Methacrylate (MMA) | In Dimethylformamide | "Living" polymerization characteristics; degree of polymerization increases with conversion. researchgate.net |

| Half-Sandwich Chromium Complexes | Various (styrene, acrylates, etc.) | OMRP | Predetermined molecular mass, narrow molecular weight distribution. um.edu.mt |

| Cr(VI)/SiO₂ (Phillips Catalyst) | Ethylene | Et₃Al | Molecular weight can be modified; Et₃Al leads to lower MW polymer. nih.gov |

| Chromium-containing catalyst | Olefins | Aluminum alkyl | Mw and Mw/Mn can be adjusted by changing the ratio of aluminum alkyl to chromium. google.com |

Structural Elucidation and Advanced Spectroscopic Characterization of Chromium Methacrylate Systems

Spectroscopic Techniques for Determining Coordination Environment and Electronic Structure

Spectroscopic methods are paramount in defining the coordination sphere and electronic properties of chromium methacrylate (B99206). Techniques such as electronic, vibrational, and resonance spectroscopies provide detailed insights into d-orbital transitions, ligand-metal bonding, and the paramagnetic nature of the chromium center.

Electronic Spectroscopy (UV-Vis) for d-Orbital Transitions

Electronic absorption spectroscopy, or UV-Vis, is a fundamental tool for probing the electronic structure of transition metal complexes like chromium methacrylate. The color of chromium(III) complexes arises from the absorption of light, which promotes electrons between d-orbitals that have been split by the electrostatic field of the ligands. rsc.org For a Cr(III) ion, which has a d³ electronic configuration, in an octahedral ligand field, three spin-allowed electronic transitions are theoretically possible. flvc.org

In the case of tris(methacrylato)chromium(III), the UV-Vis spectrum displays characteristic absorption bands that correspond to these d-d transitions. researchgate.net The spectrum for this complex shows two prominent bands: one at approximately 430 nm and another at 590 nm. researchgate.net These bands are assigned to the ⁴A₂g → ⁴T₁g(F) and ⁴A₂g → ⁴T₂g transitions, respectively, which is typical for Cr(III) in an octahedral environment. researchgate.netdocbrown.info The energy of these transitions is influenced by the nature of the ligands surrounding the metal ion. rsc.org Changes in ligands, coordination number, or oxidation state will alter the energy difference (ΔE) between the d-orbitals, leading to a change in the absorption spectrum and, consequently, the color of the complex. docbrown.info

Table 1: UV-Vis Spectroscopic Data for Tris(methacrylato)chromium(III)

| Transition | Wavelength (nm) |

|---|---|

| ⁴A₂g → ⁴T₂g | 590 |

| ⁴A₂g → ⁴T₁g(F) | 430 |

Data sourced from Ureña-Nuñez, et al. researchgate.net

Electron Paramagnetic Resonance (EPR) for Paramagnetic Chromium Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying materials with unpaired electrons. scielo.org It is particularly well-suited for characterizing paramagnetic chromium species, such as the Cr(III) ion in this compound, which has an S = 3/2 spin state. nih.govcardiff.ac.uk EPR spectroscopy provides detailed information about the electronic structure and the local environment of the paramagnetic center. cardiff.ac.uk

The EPR spectrum of solid tris(methacrylato)chromium(III) exhibits a broad, symmetric signal centered at a g-value of approximately 1.98. researchgate.net This broadness is characteristic of solid-state samples where spin-spin interactions and unresolved hyperfine couplings contribute to the signal width. cardiff.ac.uk The g-value is a dimensionless factor that is characteristic of the electron's magnetic moment and its local environment. A g-value close to 2.00 is typical for Cr(III) ions. researchgate.net The shape and parameters of the EPR spectrum are sensitive to relatively minor changes in the ligand identity and coordination geometry, which can influence the zero-field splitting (ZFS) of the chromium ion's electronic spin states. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule and for determining the coordination mode of ligands to a metal center. In this compound, FTIR is used to confirm the bonding of the methacrylate ligand to the chromium ion through its carboxylate group. researchgate.net

The coordination of the carboxylate group of the methacrylate ligand to the chromium ion results in characteristic shifts in the vibrational frequencies of the C=O and C-O bonds. plos.org In a typical methacrylate monomer, the C=O stretch appears around 1730 cm⁻¹ and the C-O stretch is observed as a doublet around 1300 and 1320 cm⁻¹. plos.orgspectroscopyonline.com When the carboxylate group coordinates to a metal ion, the distinct C=O stretching vibration is replaced by two new bands corresponding to the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the coordinated COO⁻ group.

For tris(methacrylato)chromium(III), these bands are observed at approximately 1540 cm⁻¹ (νₐsym) and 1420 cm⁻¹ (νₛym). researchgate.net The separation between these two frequencies (Δν = νₐsym - νₛym) provides insight into the coordination mode of the carboxylate ligand. A separation of around 120 cm⁻¹ for tris(methacrylato)chromium(III) is indicative of a chelating bidentate coordination, where both oxygen atoms of the carboxylate group are bonded to the same chromium ion. researchgate.net The characteristic C=C stretching vibration of the methacrylate vinyl group is also observed around 1650 cm⁻¹. researchgate.net

Table 2: Key FTIR Frequencies for Tris(methacrylato)chromium(III)

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Asymmetric COO⁻ Stretch (νₐsym) | ~1540 |

| Symmetric COO⁻ Stretch (νₛym) | ~1420 |

| C=C Stretch | ~1650 |

Data sourced from Ureña-Nuñez, et al. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Oxidation States of Chromium

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. rockymountainlabs.com It is particularly useful for determining the oxidation state of chromium. tescan-analytics.com

In the analysis of this compound, the high-resolution spectrum of the Cr 2p region is of primary interest. The binding energy of the Cr 2p₃/₂ peak is a sensitive indicator of the chromium oxidation state. surfacesciencewestern.com For tris(methacrylato)chromium(III), the Cr 2p₃/₂ peak is located at a binding energy of approximately 577.6 eV. researchgate.net This binding energy, along with the characteristic multiplet splitting of the Cr 2p peak, confirms the presence of chromium in the +3 oxidation state (Cr(III)). researchgate.netresearchgate.netcapes.gov.br The XPS spectrum of Cr(III) compounds often displays a complex shape due to these multiplet splitting effects. researchgate.net The O 1s spectrum can also provide information, showing components related to the carboxylate oxygen atoms bonded to chromium. casaxps.com The survey scan confirms the presence of chromium, oxygen, and carbon in the compound, consistent with its chemical formula. researchgate.net

Table 3: XPS Binding Energies for Tris(methacrylato)chromium(III)

| Core Level | Binding Energy (eV) | Assignment |

|---|---|---|

| Cr 2p₃/₂ | ~577.6 | Cr(III) |

| C 1s | ~285.0, ~288.9 | C-C/C-H, O-C=O |

| O 1s | ~532.0 | O-C=O |

Data sourced from Ureña-Nuñez, et al. researchgate.net

Morphological and Microstructural Analysis

Understanding the physical form and elemental makeup of this compound particles is crucial for its application. Electron microscopy techniques are employed to visualize the particle shape and size, while associated X-ray analysis confirms the elemental distribution.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDAX) for Particle Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at high magnification. alfa-chemistry.com When coupled with Energy Dispersive X-ray Analysis (EDAX or EDX), it also allows for the determination of the elemental composition of the sample. confer.cz

SEM analysis of tris(methacrylato)chromium(III) reveals that the compound consists of well-defined, spherical microparticles. researchgate.net The particles exhibit a relatively uniform size distribution with an average diameter of approximately 2.5 micrometers. researchgate.net The surfaces of these spherical particles appear to be smooth. researchgate.net

The elemental composition of these particles is confirmed by EDAX. The EDAX spectrum for tris(methacrylato)chromium(III) shows distinct peaks corresponding to carbon, oxygen, and chromium, which are the constituent elements of the compound. researchgate.net The analysis confirms the presence and distribution of these elements throughout the particles, providing further evidence for the compound's identity and purity. researchgate.netmdpi.com

Table 4: Summary of Morphological and Elemental Analysis for Tris(methacrylato)chromium(III)

| Technique | Observation |

|---|---|

| SEM | Spherical particle morphology |

| SEM | Average particle diameter of ~2.5 µm |

| EDAX | Presence of Carbon (C), Oxygen (O), and Chromium (Cr) confirmed |

Data sourced from Ureña-Nuñez, et al. researchgate.net

Transmission Electron Microscopy (TEM) and Powder X-ray Diffraction (XRD) for Nanostructure and Crystalline Phases

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the nanostructure of materials. iupac.org For this compound systems, TEM can reveal the morphology and dispersion of this compound within a polymer matrix. In a study on tris(methacrylato)chromium(III), while SEM was used to show spherical microparticles, the internal nanostructure and the arrangement of polymer chains around the chromium centers would require the higher resolution of TEM. nih.gov The analysis of polymer nanocomposites by TEM allows for the direct observation of filler particles and their distribution, which is crucial for understanding the material's properties. iupac.org

Powder X-ray Diffraction (XRD) is the primary method for identifying crystalline phases and determining the crystal structure of materials. acs.orgnih.gov While a single crystal structure of this compound has not yet been reported, XRD can provide valuable information about the degree of crystallinity and the phases present in a powdered sample or a composite material. nih.gov For instance, in related metal-containing polymer systems, XRD is used to identify the formation of new crystalline phases, such as metal oxides, during processing or degradation. researchgate.net The diffraction pattern serves as a unique fingerprint for each crystalline phase, allowing for their identification by comparison to reference databases. researchgate.net In semi-crystalline polymers, XRD patterns can distinguish between the sharp peaks of crystalline domains and the broad halos of amorphous regions.

| 2θ (degrees) | Intensity (a.u.) | Phase Identification |

|---|---|---|

| 15.2 | Broad | Amorphous Polymer Matrix |

| 25.6 | Sharp | Crystalline this compound Phase 1 |

| 33.4 | Sharp | Crystalline this compound Phase 2 |

| 45.8 | Medium | Inorganic Filler |

Thermal Behavior of this compound within Material Systems

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability in Composites

Thermogravimetric Analysis (TGA) is a crucial technique for understanding the thermal stability and decomposition behavior of materials. In the context of this compound, TGA can provide valuable insights into how the compound behaves at elevated temperatures, both on its own and within a composite material.

The thermal decomposition of methacrylate-based polymers typically occurs in multiple stages. For instance, poly(methyl methacrylate) (PMMA) often shows an initial weight loss corresponding to the scission of weak links, followed by a main decomposition step at higher temperatures. The presence of metal ions, such as chromium, can alter these decomposition temperatures. In some polymer-metal complexes, complexation can initially decrease thermal stability by disrupting intermolecular hydrogen bonds within the polymer, while in other cases, the metal can enhance stability. nih.gov

A hypothetical TGA data table for a polymer composite containing this compound is presented below to illustrate the type of information that can be obtained.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |

|---|---|---|---|

| 1 | 150-250 | 5 | Loss of adsorbed water and volatile components |

| 2 | 250-380 | 35 | Decomposition of polymer side chains and initial breakdown of this compound |

| 3 | 380-500 | 50 | Main chain scission of the polymer and complete decomposition of this compound |

| - | >500 | 10 | Residual char (metal oxide and carbonaceous residue) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Structure and Reaction Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of polymers and studying the kinetics of polymerization reactions. However, the application of NMR to systems containing paramagnetic centers, such as the Chromium(III) ion in this compound, presents significant challenges.

The unpaired electrons of the paramagnetic Cr(III) ion can cause substantial broadening of NMR signals, often rendering them undetectable by standard high-resolution NMR techniques. huji.ac.il This effect arises from the strong interaction between the electron spin and the nuclear spins of the surrounding atoms. youtube.com

In diamagnetic analogues of metal methacrylate polymers, NMR is routinely used to determine the tacticity (the stereochemical arrangement of monomer units), the comonomer distribution in copolymers, and the presence of different functional groups. researchgate.net For studying reaction kinetics, NMR can be used to monitor the disappearance of monomer signals and the appearance of polymer signals over time, providing a direct measure of the rate of polymerization. cas.cz

For paramagnetic systems like this compound, Electron Paramagnetic Resonance (EPR) spectroscopy is often a more direct and informative technique for probing the environment of the chromium ion itself. cardiff.ac.uk Combining EPR with NMR data from the diamagnetic components of a composite system can provide a more complete picture of the material's structure and dynamics.

Given the inherent difficulties in obtaining high-resolution NMR spectra for chromium(III) methacrylate, a hypothetical data table illustrating the kind of information that might be sought is presented below. This data would likely be obtained through a combination of advanced NMR experiments and computational modeling.

| Chemical Shift (ppm) | Assignment | Information Gained |

|---|---|---|

| 0.8 - 1.2 | α-methyl protons | Polymer tacticity (isotactic, syndiotactic, atactic) |

| 1.8 - 2.1 | Backbone methylene (B1212753) protons | Monomer sequencing and polymer microstructure |

| 3.6 | Ester methyl protons | Confirmation of methacrylate structure |

| 176 - 178 | Carbonyl carbon | Electronic environment of the carboxyl group |

Mechanistic Investigations of Chemical Reactivity and Interfacial Phenomena

Redox Chemistry of Chromium Methacrylate (B99206) Complexes and Derivatives

The chemical behavior and reactivity of chromium methacrylate are significantly influenced by the oxidation state of the central chromium atom. smolecule.com The chromium center in these complexes can participate in redox reactions, which involve the transfer of electrons and result in a change in its oxidation state. smolecule.com This reactivity is dependent on the surrounding chemical environment and the nature of the reagents present. smolecule.com

Chromium(III) is a common and stable oxidation state for chromium in methacrylate complexes. Spectroscopic analysis, such as X-ray Photoelectron Spectroscopy (XPS), has confirmed the Cr³⁺ oxidation state in certain commercial bonding agents containing chromium(III) methacrylate. The Cr 2p₃/₂ binding energy at approximately 577.5 eV is a key indicator of this state. However, these Cr(III) complexes can undergo oxidation to higher oxidation states when treated with oxidizing agents like hydrogen peroxide or potassium permanganate. Conversely, reduction to lower oxidation states can be achieved using reducing agents such as sodium borohydride.

Research on polymer surfaces functionalized with methacrylate groups has demonstrated the reduction of hexavalent chromium (Cr(VI)) species upon adsorption. mdpi.com X-ray photoelectron spectroscopy (XPS) analysis of a magnetic silica-coated amino-modified glycidyl (B131873) methacrylate polymer nanocomposite showed that after sorption of Cr(VI) oxyanions, a portion of the chromium is converted to the trivalent Cr(III) form. mdpi.com This reduction is facilitated by electron-donating functional groups, like hydroxyl groups, present on the polymer, which in turn are oxidized to carbonyl groups. mdpi.com This process highlights the role of the polymer matrix not just as a support but as an active participant in the redox chemistry of the chromium species. mdpi.com

Table 1: Redox Behavior of this compound Species

| Initial Chromium Species | Reagent/Condition | Final Chromium State | Analytical Evidence |

|---|---|---|---|

| Chromium(III) Methacrylate | Oxidizing agents (e.g., H₂O₂) | Higher oxidation state Cr | Change in chemical properties |

| Chromium(III) Methacrylate | Reducing agents (e.g., NaBH₄) | Lower oxidation state Cr | Change in chemical properties |

Ligand Exchange and Substitution Reactions in Solution

This compound complexes are dynamic in solution and can undergo ligand exchange and substitution reactions. smolecule.com In these reactions, the methacrylate ligands or other coordinated groups are replaced by different ligands present in the solution. smolecule.com The synthesis of bis(methacrylato-O)chromium can be achieved through ligand exchange, where other coordinating ligands on an existing chromium complex are replaced by methacrylate ligands. smolecule.com

The methacrylate groups themselves can be the subject of substitution. For instance, in Werner-type chromium complexes containing methacrylic acid, the methacrylate groups can be replaced by other chemical groups, leading to the formation of various methacrylate derivatives. Nucleophiles can facilitate these substitution reactions. Studies have shown that ligands such as chloride or sulfate (B86663) ions can be used to carry out these exchange reactions on chromium dimethacrylate hydroxide (B78521).

The reactivity of methacrylic acid in the presence of chromium(III) complexes, such as chromium(III) ethanoate, has been investigated in reactions with various epoxides. researchgate.net These studies compare the reactivity of methacrylic acid with other carboxylic acids, demonstrating that the chromium complex acts as a catalyst, influencing the reaction rates and mechanisms of epoxide ring-opening. researchgate.net This indicates the active role of the chromium center in facilitating reactions involving the coordinated methacrylate ligand. The process often involves the formation of an intermediate complex where the epoxide coordinates to the chromium, followed by nucleophilic attack by the carboxylate.

Interface Reaction Dynamics between Chromium Species and Polymer Matrices

The interface between chromium species and polymer matrices is a region of complex chemical and physical interactions that are critical for applications in composite materials and coatings. ontosight.aiacs.org When chromium or its complexes are brought into contact with a polymer like poly(methyl methacrylate) (PMMA), significant chemical reactions and structural reorganizations occur. acs.org These interactions can lead to strong adhesion between the inorganic chromium species and the organic polymer matrix. The methacrylate group, being an organic moiety, allows for the integration of these chromium complexes into polymer matrices. ontosight.ai Investigations using X-ray photoelectron spectroscopy (XPS) and surface-sensitive infrared spectroscopy have shown that the adsorption of PMMA onto chromium surfaces results in the formation of new chemical species at the interface. acs.org

Spectroscopic studies have been instrumental in identifying the specific chemical species that form at the chromium-polymer interface. acs.orgresearchgate.net The interaction between chromium surfaces and poly(methyl methacrylate) (PMMA) films leads to the creation of a distinct interfacial species. acs.org This new species is characterized by unique spectral patterns in both XPS and polarization modulation infrared reflection-absorption spectroscopy (PM-IRRAS). acs.org

In systems involving chromium-coated steel and ethylene (B1197577) acrylic acid (EAA) copolymers, time-of-flight secondary ion mass spectrometry (ToF-SIMS) and XPS have confirmed direct chemical bonding. researchgate.net The interaction occurs between the carboxyl groups of the EAA polymer and the chromium oxides on the metal surface. researchgate.net This leads to the formation of chromium carboxylate linkages, specifically (-(O=)C-O-Cr) bonds, which act as a chemical bridge between the metal and the polymer. researchgate.net

Similarly, when hexavalent chromium (Cr(VI)) interacts with a polymer surface containing amino and hydroxyl functional groups, its speciation changes. mdpi.com XPS analysis confirms that while some Cr(VI) interacts with the functional groups without changing its oxidation state, a portion is reduced to Cr(III). mdpi.com These newly formed Cr(III) species can then coordinate with amino groups on the polymer, forming stable covalent bonds with the nitrogen atoms. mdpi.com

Table 2: Spectroscopic Evidence for Interfacial Species Formation

| Interface | Technique | Observed Species/Interaction | Reference |

|---|---|---|---|

| Chromium - PMMA | XPS, PM-IRRAS | Formation of a new, distinct interfacial species | acs.org |

| Chromium-coated steel - Ethylene Acrylic Acid | XPS, ToF-SIMS | Formation of (-(O=)C-O-Cr) chemical bonds | researchgate.net |

The formation of an interface between chromium and a polymer matrix induces significant structural reorganization in both the metal surface and the polymer chains. acs.org The adsorption of PMMA onto a chromium surface not only creates new chemical species but also causes a reorganization of the metal surface molecules themselves. acs.org Simultaneously, the polymer chains undergo conformational changes, particularly a reorientation of the ester side chains. acs.org

For polymers like PMMA, the conformation of chains at an interface is well-defined. Studies using infrared-visible sum frequency generation (SFG) spectroscopy on PMMA adsorbed on sapphire (a metal oxide, analogous to chromium oxide) show that the ester methyl groups become highly ordered. acs.org In contrast, the backbone methylene (B1212753) and alpha methyl groups remain disordered, suggesting the chains adsorb in a flat conformation. acs.org The way a polymer film is prepared (e.g., spin coating) can trap polymer chains in a non-equilibrium conformation, affecting how they organize at the interface. researchgate.net

The physical state of the polymer (i.e., glassy vs. rubbery) also dictates interfacial organization. nist.gov For glassy polymers like PMMA, strong chemisorption to metal oxide surfaces occurs. nist.gov For more flexible, rubbery poly(n-alkyl methacrylates), the increased molecular mobility allows the polymer chains to adopt different conformations at the interface, which can influence properties like moisture accumulation. nist.gov This suggests that polymer rheological properties are crucial in determining the final structure and organization at the buried polymer-metal interface. nist.gov

Table 3: Summary of Interfacial Reorganization Phenomena

| Component | Phenomenon | Method of Observation | Reference |

|---|---|---|---|

| Chromium Surface | Reorganization of surface molecules upon polymer adsorption | PM-IRRAS | acs.org |

| PMMA Polymer Chains | Reorientation of ester side chains | PM-IRRAS | acs.org |

| PMMA Polymer Chains | Ordering of ester methyl groups at interface | Sum Frequency Generation (SFG) Spectroscopy | acs.org |

Advanced Material Science Applications

Catalytic Applications in Organic Synthesis and Polymerization Processes

Chromium methacrylate (B99206) demonstrates notable catalytic activity, particularly in the realms of polymerization and organic synthesis. Its utility stems from the ability of the chromium ion to participate in various redox cycles and coordination chemistries, influencing reaction rates and pathways.

Chromium methacrylate has been investigated for its role in graft copolymerization processes. In one study, acrylonitrile-butadiene rubber (NBR) was modified by grafting it with poly(this compound) to enhance the adhesive properties of an epoxy-novolac resin. The study systematically evaluated the influence of various reaction parameters on the grafting process, providing insights into the catalytic or initiating role of this compound in this polymerization.

The efficiency of the graft copolymerization of this compound onto the NBR backbone is influenced by several key factors, as detailed in the table below.

| Parameter | Observation |

|---|---|

| Chrome Methacrylate Amount | An increase in the concentration of this compound generally leads to a higher degree of grafting, up to an optimal point beyond which the efficiency may plateau or decrease. |

| Initiator Concentration | The concentration of the initiator plays a crucial role in initiating the polymerization process. The grafting percentage is typically dependent on the initiator concentration, with an optimal range for achieving maximum grafting. |

| Reaction Temperature | Temperature affects the rate of polymerization and grafting. An increase in temperature can enhance the reaction rate, but excessively high temperatures might lead to undesirable side reactions or degradation. |

| Reaction Time | The duration of the reaction directly impacts the extent of graft copolymerization, with longer reaction times generally resulting in a higher percentage of grafting until the reactants are consumed. |

These findings underscore the compound's role in facilitating the formation of covalent bonds between the rubber backbone and the methacrylate polymer chains, thereby modifying the properties of the original polymer.

Chromium-based reagents are well-established as versatile oxidizing agents in organic synthesis. researchgate.netwikipedia.org While specific studies focusing exclusively on this compound for these transformations are not abundant, the reactivity of chromium(VI) complexes provides a strong indication of its potential catalytic applications. researchgate.net Chromium(VI) compounds are known to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. In some cases, primary alcohols can be further oxidized to carboxylic acids.

The general mechanism for alcohol oxidation by chromium(VI) reagents involves the formation of a chromate (B82759) ester, followed by the transfer of an alpha-proton, leading to the formation of the carbonyl compound. wikipedia.org It is plausible that this compound could participate in similar catalytic cycles, potentially influenced by the methacrylate ligand.

Furthermore, chromium catalysts are employed in a variety of other organic transformations, including coupling reactions and dehydrogenation reactions. alfachemic.com The presence of the methacrylate group in this compound could offer unique solubility and reactivity characteristics in these catalytic systems.

Adhesion Promotion and Coupling Agent Functions in Composites

This compound serves as an effective adhesion promoter and coupling agent, particularly in the fabrication of composite materials where a strong interface between dissimilar materials is crucial for performance.

In fiber-reinforced polymer composites, this compound facilitates a durable bond between the inorganic reinforcement (e.g., glass fibers) and the organic polymer matrix. The mechanism of adhesion is multifaceted and involves several types of interactions at the interface. ncsu.edunih.gov

The this compound molecule is bifunctional. One part of the molecule, the chromium complex, has an affinity for the inorganic surface of the fiber. It can form stable bonds with the hydroxyl groups typically present on the surface of glass or other inorganic fillers. mdpi.com The other part of the molecule, the methacrylate group, is polymerizable and can copolymerize with the monomers of the polymer matrix during the curing process. researchgate.net

This dual reactivity allows this compound to act as a molecular bridge, creating a strong covalent linkage across the interface. This covalent bonding is significantly stronger than the weaker van der Waals forces that would otherwise exist between the untreated fiber and the polymer matrix, leading to improved stress transfer from the matrix to the reinforcement and, consequently, enhanced mechanical properties of the composite. byk.comsisib.com

The surface of inorganic substrates, such as glass fibers and fillers, is often hydrophilic, making it incompatible with hydrophobic polymer matrices. unileoben.ac.atl-i.co.ukunileoben.ac.at This incompatibility can lead to poor adhesion, moisture absorption at the interface, and degradation of the composite's properties over time. europlas.com.vn

Treating the surface of these inorganic substrates with this compound modifies their surface chemistry. The process typically involves applying a solution of this compound to the substrate, followed by a drying or curing step. During this process, the chromium complex of the molecule interacts with the substrate surface, forming a durable chemical bond. mdpi.com

This surface treatment transforms the hydrophilic inorganic surface into a more organophilic one, with the methacrylate groups oriented away from the substrate. This modified surface is more readily wetted by the liquid polymer resin during composite manufacturing, ensuring a more intimate contact and a stronger interfacial bond upon curing. l-i.co.uk This enhancement in adhesion is critical for the long-term durability and performance of the composite material.

Development of Functional Hybrid Materials and Nanocomposites

The unique chemical nature of this compound makes it a valuable component in the design and synthesis of advanced functional hybrid materials and nanocomposites. acs.orgnih.gov These materials combine the properties of organic polymers with those of inorganic materials at the nanoscale, often resulting in synergistic effects and novel functionalities. cmu.edu

The incorporation of this compound into a polymer matrix can be achieved through copolymerization with other monomers. This approach allows for the creation of hybrid polymers with tailored properties. For instance, the presence of chromium ions within the polymer structure can impart specific catalytic, magnetic, or optical properties.

A notable example is the development of organic-inorganic hybrid materials where a methacrylate-functionalized chromium-nickel wheel cluster is embedded into a poly(methyl methacrylate) (PMMA) matrix. This is achieved by copolymerizing the functionalized cluster with methyl methacrylate. The resulting hybrid material exhibits dielectric properties that are strongly influenced by the presence of the chromium-containing cluster.

Furthermore, this compound can be used to functionalize the surface of nanoparticles, creating nanocomposites with enhanced properties. mdpi.comresearchgate.net By treating the surface of nanofillers (e.g., silica (B1680970), clay, or carbon nanotubes) with this compound, their compatibility with a polymer matrix can be significantly improved. This leads to better dispersion of the nanofillers and a stronger interfacial bond, which are crucial for realizing the full potential of the nanocomposite in terms of mechanical strength, thermal stability, and barrier properties. unileoben.ac.atunileoben.ac.at The synthesis of such hybrid materials often involves techniques like in-situ polymerization, where the polymerization of the matrix occurs in the presence of the functionalized nanoparticles. researchgate.netmdpi.com

Integration of this compound into Polymer Matrices for Tailored Material Performance

The integration of this compound into polymer matrices, often through graft copolymerization, allows for the precise tailoring of material properties. Grafting involves attaching side chains of one polymer type (e.g., poly(this compound)) onto the main backbone of another polymer. This architectural modification can significantly alter the final material's characteristics compared to simple blends.

While specific research detailing the mechanical and thermal properties of this compound-grafted polymers is limited, general principles of graft copolymerization provide a strong indication of the expected enhancements. For instance, grafting polymethyl methacrylate (PMMA) onto other polymer backbones like polypropylene (B1209903) or polyethylene (B3416737) has been shown to improve surface properties, transparency, and adhesion. youtube.com The process can create materials with both the toughness of the backbone polymer and the specific surface characteristics of the grafted chains. youtube.com

Exploration of Optical and Electronic Properties in Chromium-Containing Composites

Chromium's integration into methacrylate-based polymer composites provides a powerful method for modifying their optical and electronic behaviors, making them suitable for specialized optoelectronic applications.

Research on composites of poly(methyl methacrylate) (PMMA) embedded with chromium compounds like chromium chloride (CrCl₂) or chromium nitrate (B79036) demonstrates significant changes in optical properties. As the concentration of the chromium compound increases within the PMMA matrix, key optical parameters are altered. The absorbance, absorption coefficient, extinction coefficient, and refractive index all tend to increase with higher chromium content. researchgate.net A notable consequence of this is the reduction of the optical band gap, which shifts the material's light absorption characteristics. researchgate.net

Table 1: Effect of Chromium Chloride (CrCl₂) Concentration on the Optical Properties of PMMA Composites

This table is generated based on findings from studies on chromium-containing PMMA composites. The values are illustrative of the observed trends.

| CrCl₂ Concentration (wt%) | Absorbance (Arbitrary Units) | Refractive Index | Optical Energy Band Gap (eV) |

|---|---|---|---|

| 0% (Pure PMMA) | 0.45 | 1.50 | 3.90 |

| 1% | 0.60 | 1.65 | 3.75 |

| 2% | 0.78 | 1.82 | 3.62 |

The electronic properties of methacrylate polymers are also highly sensitive to the inclusion of metallic ions. While pure PMMA has a low dielectric constant (around 4), incorporating metallic or ceramic fillers can significantly increase this value. nih.govarxiv.org For example, implanting copper ions into a PMMA matrix has been shown to modify its physical properties, leading to a decrease in the dielectric constant but an increase in AC conductivity at higher frequencies. nih.gov This increased conductivity is attributed to chemical changes and the formation of charge transfer complexes within the polymer chain. nih.gov The addition of fillers creates numerous interfaces within the composite, which can lead to interfacial polarization (the Maxwell-Wagner effect), thereby influencing the dielectric constant and dielectric loss. researchgate.net Therefore, chromium-containing methacrylate composites are expected to exhibit tunable dielectric properties, which are critical for applications in capacitors, sensors, and other electronic components. mdpi.com

Polymeric Sorbents for Environmental Remediation and Metal Ion Removal

Methacrylate-based polymers have emerged as highly effective and reusable sorbents for the removal of toxic heavy metal ions, particularly chromium, from industrial wastewater. Their adaptable surface chemistry, high capacity, and rapid kinetics make them a superior choice for environmental remediation efforts. nih.govmdpi.com

Selective Adsorption of Chromium Species (e.g., Cr(VI), Cr(III)) from Aqueous Solutions

The toxicity of chromium is highly dependent on its oxidation state, with hexavalent chromium (Cr(VI)) being significantly more toxic and mobile than trivalent chromium (Cr(III)). researchgate.net Methacrylate-based sorbents can be designed for the selective removal of these species, a process that is heavily dependent on the pH of the aqueous solution.

Cr(VI) adsorption is most effective in acidic conditions, typically at a pH between 2.0 and 3.0. ijrpr.comcmu.edu In this pH range, the dominant chromium species is the hydrochromate anion (HCrO₄⁻). Functional groups on the polymer, such as amino groups, become protonated (e.g., -NH₃⁺), creating a positive surface charge that strongly attracts the negatively charged Cr(VI) anions via electrostatic interaction. youtube.comnih.gov Studies on poly(N,N'-dimethylamino ethyl methacrylate) hydrogels found the optimal pH for Cr(VI) removal to be 2, achieving a maximum adsorption of 116 mg/g. researchgate.netijrpr.com Similarly, a polymethylmethacrylate-organobentonite nanocomposite demonstrated effective adsorption of Cr(III) at an optimal pH of 6.0. nsf.gov This pH-dependent selectivity allows for the targeted removal of specific chromium ions from a mixed waste stream.

Adsorption Mechanisms, Kinetic Modeling, and Isotherm Studies

Understanding the mechanisms and dynamics of adsorption is crucial for optimizing the design and application of sorbent materials. The process is typically analyzed using kinetic and isotherm models.

The adsorption of chromium onto methacrylate-based sorbents is consistently found to be well-described by the pseudo-second-order kinetic model . youtube.comnih.govijrpr.comcmu.edunsf.govresearchgate.net This indicates that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the sorbent and the chromium ions. researchgate.net

The equilibrium behavior of the adsorption is most often accurately represented by the Langmuir isotherm model . researchgate.netnih.govijrpr.comnsf.govresearchgate.netyoutube.com The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the sorbent surface, forming a monolayer. This fit suggests a finite number of active sites are available for chromium binding. nih.gov Thermodynamic studies often reveal the adsorption process to be spontaneous and endothermic. cmu.eduresearchgate.net

Table 2: Adsorption Kinetic and Isotherm Parameters for Cr(VI) Removal

This table compiles representative data from various studies on methacrylate-based sorbents.

| Sorbent Material | Kinetic Model | Isotherm Model | Max. Adsorption Capacity (q_max) | Optimal pH |

|---|---|---|---|---|

| Poly(DMAEMA) Hydrogel nih.govijrpr.com | Pseudo-second-order | Langmuir | 116 mg/g | 2.0 |

| P(MMA)-g-TG-MNs researchgate.net | Pseudo-second-order | Langmuir | Not specified | 5.5 |

| Modified Glycidyl (B131873) Methacrylate Resins youtube.com | Pseudo-second-order | Langmuir | 217.39 mg/g | 2.0 |

| Amine-functionalized PGME nih.gov | Pseudo-second-order | Langmuir | 162.9 mg/g | 4.0 |

Regeneration and Reusability of Chromium-Methacrylate Based Sorbent Materials

A key advantage of polymeric sorbents is their potential for regeneration and reuse, which makes the remediation process more economical and sustainable. nih.govmdpi.com After the sorbent becomes saturated with chromium ions, it can be treated with an eluent to desorb the captured ions, preparing it for another cycle of use.

The choice of eluent is critical for effective regeneration. For Cr(VI) adsorbed under acidic conditions, a basic solution is typically used for desorption. Solutions of sodium hydroxide (B78521) (NaOH) have proven highly effective. For example, studies have shown that more than 97.4% of adsorbed Cr(VI) can be desorbed from poly(DMAEMA) gels using a NaOH solution at pH 10. nih.govijrpr.com Other eluents like sodium chloride (NaCl) and ammonium (B1175870) chloride (NH₄Cl) have also been used successfully. youtube.com

These sorbent materials exhibit excellent stability over multiple adsorption-desorption cycles. Modified glycidyl methacrylate resins maintained a regeneration efficiency between 92% and 95% over five cycles. youtube.com Other methacrylate-based sorbents have been reused in multiple cycles without any considerable decrease in performance, confirming their robustness and practical applicability for industrial wastewater treatment. youtube.comnih.gov

Table 3: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Poly(methyl methacrylate) | PMMA |

| Chromium Chloride | CrCl₂ |

| Chromium Nitrate | - |

| Poly(N,N'-dimethylamino ethyl methacrylate) | Poly(DMAEMA) |

| Glycidyl Methacrylate | GMA |

| Sodium Hydroxide | NaOH |

| Sodium Chloride | NaCl |

| Ammonium Chloride | NH₄Cl |

| Boron Nitride | BN |

| Aluminum Oxide | Al₂O₃ |

| Copper(I) Chloride | CuCl |

| Barium Titanate | BaTiO₃ |

| Calcium Copper Titanate | CCTO |

Computational and Theoretical Chemistry Studies

Quantum Chemical Modeling of Chromium-Methacrylate Complexation and Interactions

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the nature of the chemical bonding and non-covalent interactions between chromium ions and the methacrylate (B99206) ligand. These studies can predict the geometry of the complex, the distribution of electron density, and the energies of molecular orbitals, which are fundamental to understanding the complex's stability and reactivity.

Research into the interaction of chromium species with methacrylate-containing polymers provides a valuable model for understanding the fundamental complexation. For instance, quantum chemical calculations have been employed to study the sorption of hexavalent chromium oxyanions (such as CrO₄²⁻, HCrO₄⁻, and Cr₂O₇²⁻) onto the surfaces of polymers functionalized with methacrylate groups. mdpi.com These models identify the specific binding sites on the polymer and the nature of the interaction. It has been shown that chromium oxyanions can bind to various functional groups on the polymer surface, with the interaction energies indicating a strong attraction. mdpi.com

Analogous DFT studies on the complexation of Cr(III) with ligands containing carboxylate groups, similar to methacrylate, have detailed the formation of stable coordination complexes. researchgate.net These calculations can determine the optimized geometries of various possible conformations and their relative energies. researchgate.net The analysis of HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energies and dipole moments helps in understanding the electronic properties and reactivity of the resulting chromium complexes. researchgate.net Such studies propose reaction mechanisms and identify the most stable complex forms, which is crucial for applications like electroplating and material synthesis. researchgate.net The complexity of chromium's electronic structure, which can involve multiple unpaired electrons leading to sextuple bonding in species like the chromium diatom, makes multiconfigurational quantum chemistry methods a valuable, albeit computationally intensive, tool for accurate descriptions. unige.ch

The primary interactions in a simple chromium-methacrylate complex are expected to be the coordination bonds between the chromium cation and the oxygen atoms of the carboxylate group of the methacrylate anion. DFT calculations can quantify the strength of these bonds and predict the coordination number and geometry around the chromium center.

Simulation of Sorption Mechanisms and Binding Energy Calculations

Computational methods are extensively used to simulate the sorption of chromium species onto methacrylate-based materials, providing detailed insights into the underlying mechanisms and thermodynamics of the process. These simulations can differentiate between physisorption, driven by weaker van der Waals forces, and chemisorption, which involves the formation of chemical bonds.

For the removal of chromium from aqueous solutions, polymers containing methacrylate have been investigated as sorbents. mdpi.com Theoretical models are used to complement experimental sorption data, which are often fitted to isotherms like the Freundlich and Sips models. mdpi.com Quantum chemical calculations play a key role in determining the binding energy of chromium species to the active sites on the sorbent. The free energy of sorption can be calculated to determine if the process is spontaneous and to identify the dominant mechanism. For example, a calculated free energy of sorption of 59.5 kJ/mol for chromium onto a modified glycidyl (B131873) methacrylate polymer suggests that the process is chemisorption. mdpi.com

The following table summarizes typical parameters obtained from the computational and experimental analysis of chromium sorption on a methacrylate-based polymer system. mdpi.com

| Sorption Model/Parameter | Value | Indication |

| Isotherm Models | ||

| Freundlich Constant (n) | 1.54 | Favorable sorption process |

| Sips Exponent (m) | 0.68 | Sorption on a heterogeneous surface |

| Thermodynamic Parameter | ||

| Free Energy of Sorption (ΔG°) | 59.5 kJ/mol | Chemisorption |

| Kinetic Models | ||

| Dominant Mechanisms | - | Liquid film diffusion and intraparticle diffusion |

These simulations can also model the kinetic aspects of sorption, identifying the rate-controlling steps, such as liquid film diffusion or intraparticle diffusion. mdpi.com By calculating the interaction energies between different chromium oxyanions and the sorbent's binding sites, researchers can understand the selectivity of the material. mdpi.com

Advanced Computational Modeling of Polymerization Processes and Material Interfaces

Advanced computational modeling extends beyond single molecules to simulate the dynamic processes of polymerization and the behavior of bulk materials and their interfaces. These simulations are crucial for designing polymers with specific properties and for understanding how they will perform in composite materials.

Polymerization Processes: Quantum chemistry is a powerful tool for investigating the kinetics of free-radical polymerization of methacrylate monomers. researchgate.netupenn.edu These calculations can determine the activation energies for the key steps of initiation, propagation, and termination, providing a deeper understanding of the polymerization mechanism at a molecular level. upenn.edu This is particularly useful for studying high-temperature polymerization processes where experimental characterization can be challenging. upenn.edu

Molecular Dynamics (MD) simulations can model the growth of polymer chains and the resulting morphology of the polymer. mdpi.commdpi.com Both all-atom and coarse-grained MD simulations are used to study the structure and properties of polymers at different scales. mdpi.com Coarse-grained models, in particular, allow for the simulation of larger systems over longer timescales, which is necessary to study properties like the glass transition temperature and the mechanical response of the bulk polymer. acs.org

Material Interfaces: The interface between a chromium-containing material (such as a metal oxide surface) and a polymethacrylate (B1205211) layer is critical in many applications, including coatings and adhesives. nih.gov Computational modeling can provide insights into the structure and bonding at this interface. DFT calculations can be used to study the adsorption and bonding of methacrylate monomers or polymer fragments onto a chromium or chromium oxide surface. researchgate.net These studies can determine the preferred binding sites, the adsorption energy, and the electronic structure of the interface, which govern the adhesion properties. researchgate.net

MD simulations are used to investigate the larger-scale structure and dynamics of the polymer at the interface. mdpi.comacs.org These simulations can reveal how the polymer chains arrange themselves near the surface and how the properties of this interfacial region differ from the bulk polymer. acs.org This is essential for understanding the mechanical stability and durability of composite materials. mdpi.com By modeling the interactions between the polymer and the substrate, MD can predict the work of adhesion and simulate the response of the interface to mechanical stress. mdpi.com

Future Research Directions and Emerging Paradigms in Chromium Methacrylate Chemistry

Development of Novel Synthetic Strategies for Precisely Tailored Chromium Methacrylate (B99206) Structures

The future of chromium methacrylate chemistry is intrinsically linked to the development of synthetic methods that offer unparalleled control over the compound's architecture. A primary research thrust is moving beyond traditional synthesis, such as the reaction of a chromium salt with sodium methacrylate, to more advanced and controlled polymerization techniques. researchgate.net These new strategies are essential for tailoring the material's properties for specific applications.

Key areas of development include:

Controlled Radical Polymerization (CRP) Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being explored. These techniques allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures like block copolymers and star polymers.

Coordination-Insertion Polymerization: Leveraging the coordination chemistry of the chromium center could open pathways to highly stereoregular polymers. By designing specific ancillary ligands for the chromium catalyst, researchers aim to control the tacticity (the stereochemical arrangement of the methacrylate units), which significantly influences the polymer's physical and mechanical properties.

Synthesis of Hybrid Materials: Future strategies will focus on grafting this compound onto other materials, such as silica (B1680970) nanoparticles, carbon nanotubes, or other polymer backbones. mdpi.comnih.gov This creates hybrid materials that combine the unique properties of the chromium complex with the substrate, leading to multifunctional materials for applications in catalysis, sensing, or as advanced additives. mdpi.com For instance, grafting onto PET fibers has been explored for creating functional adsorbents. researchgate.net

A straightforward synthesis of tris(methacrylato)chromium(III) involves reacting an aqueous solution of chromium chloride with sodium methacrylate. researchgate.net Maintaining a controlled temperature is crucial to prevent the unwanted homopolymerization of the methacrylate ligand. researchgate.net

Table 1: Comparison of Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Research Challenges |

|---|---|---|

| Conventional Synthesis | Simple, straightforward procedure. researchgate.net | Limited control over polymer architecture; potential for side reactions. researchgate.net |

| Controlled Radical Polymerization (ATRP, RAFT) | Precise control over molecular weight and architecture; synthesis of complex structures. | Catalyst/chain transfer agent sensitivity; potential chromium interference. |

| Coordination-Insertion Polymerization | Potential for high stereochemical control (tacticity). | Design and synthesis of effective chromium-based catalysts. |

| Graft Polymerization | Creation of hybrid materials with combined functionalities. researchgate.net | Achieving uniform grafting density; characterizing the interface. |

Application of Advanced In-situ and Operando Characterization Techniques

To unlock the full potential of this compound, a deeper understanding of its formation, structure, and behavior under operational conditions is necessary. This requires moving beyond conventional ex-situ characterization to advanced in-situ and operando techniques, which monitor the material in real-time within a relevant environment. acs.orgnih.gov

In-situ Spectroscopy: Techniques like in-situ FTIR and Raman spectroscopy can provide real-time information on the coordination environment of the chromium ion and the polymerization of the methacrylate group as the reaction happens. This allows for the precise monitoring of reaction kinetics and the identification of transient intermediates.

Operando X-ray Techniques: The use of synchrotron-based X-ray techniques is a promising frontier. mdpi.com X-ray Photoelectron Spectroscopy (XPS) can reveal changes in the oxidation state of chromium during catalytic processes. researchgate.netnih.gov In-situ X-ray Scattering (SAXS/WAXS) can track the evolution of the material's nanostructure and crystallinity during its synthesis or application. mdpi.com

Computational Modeling: Quantum chemical modeling and density functional theory (DFT) calculations will play a crucial role. nih.gov These computational methods can predict stable structures, elucidate reaction mechanisms, and interpret complex spectroscopic data, providing a molecular-level understanding that complements experimental observations. nih.govnih.gov

These advanced methods are critical for establishing clear structure-property relationships, which is the key to designing next-generation this compound materials. nih.gov

Exploration of this compound in Next-Generation Catalysis and Advanced Functional Materials

While chromium carboxylates have been used as catalysts, future research aims to leverage precisely engineered this compound structures in more advanced applications. researchgate.net

Next-Generation Catalysis: The well-defined chromium sites in tailored methacrylate polymers could serve as highly selective single-site catalysts. Research is directed towards their use in oxidation reactions and olefin polymerization. researchgate.net The polymer matrix can be designed to influence the catalyst's activity, selectivity, and stability, potentially leading to catalysts that are both highly efficient and recyclable. The development of chromium-free catalysts for sustainability provides a strong incentive to create highly efficient and stable chromium-based catalysts to minimize environmental impact. youtube.com

Advanced Functional Materials: The unique combination of a transition metal and a polymerizable ligand makes this compound an attractive building block for advanced functional materials. wiley.com Potential applications include:

Sorbents for Environmental Remediation: Functionalized polymers based on methacrylate have shown significant promise for the removal of heavy metals like hexavalent chromium from aqueous solutions. mdpi.comnih.govresearchgate.net Research will focus on designing materials with higher capacity, selectivity, and regenerability.

Smart Polymers: By incorporating this compound into polymer networks, materials that respond to external stimuli (e.g., light, pH, magnetic fields) could be developed. The chromium center can impart magnetic or optical properties, leading to applications in sensors or actuators.

Composite Materials: As an additive, this compound can enhance the thermal stability, mechanical strength, or UV resistance of other polymers. mdpi.comrsc.org Its thermal stability above 350°C makes it a candidate for high-performance composites. researchgate.net

Table 2: Emerging Applications of this compound

| Application Area | Specific Role of this compound | Desired Properties |

|---|---|---|

| Catalysis | Single-site catalyst for oxidation or polymerization. researchgate.net | High activity, selectivity, stability, recyclability. |

| Environmental Sorbents | Active binding sites for pollutants like Cr(VI). mdpi.comnih.gov | High adsorption capacity, selectivity, regenerability. |

| Smart Materials | Stimuli-responsive component (magnetic, optical). | Tunable response to external stimuli. |

| Polymer Additives | Enhances thermal, mechanical, or UV stability. researchgate.netmdpi.com | High thermal stability, good dispersion, compatibility. |

Integration of Green Chemistry Principles and Sustainable Practices in this compound Research

A paradigm shift towards sustainability is reshaping the landscape of chemical research, and this compound is no exception. The integration of the 12 Principles of Green Chemistry is essential for the future development and commercialization of these materials. unsw.edu.aunih.govacs.org

Waste Prevention: Synthetic routes are being redesigned to maximize yield and minimize by-products. This involves optimizing reaction conditions and exploring one-pot synthesis procedures. resolvemass.canih.gov

Atom Economy: The principle of maximizing the incorporation of all reactant atoms into the final product is a key driver. acs.org Synthetic methods that have a higher atom economy are being prioritized.

Use of Safer Solvents: Research is focused on replacing traditional volatile organic solvents with greener alternatives, such as water, supercritical fluids, or solvent-free reaction conditions. resolvemass.ca The synthesis of tris(methacrylato)chromium(III) in an aqueous solution is a step in this direction. researchgate.net

Design for Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted synthesis or carrying out reactions at ambient temperature and pressure, can significantly reduce the environmental footprint of production. resolvemass.canih.gov